Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C21H31NO5 and a molecular weight of 377.47 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate typically involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the 4-(4-methoxybenzyl) group. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxybenzyl)piperidine-4-carboxylate.
Reduction: Formation of 4-(4-methoxybenzyl)piperidine-4-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxybenzyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate
- Ethyl N-Boc-piperidine-4-carboxylate
Uniqueness
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and enhances its utility in medicinal chemistry .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-6-26-18(23)21(15-16-7-9-17(25-5)10-8-16)11-13-22(14-12-21)19(24)27-20(2,3)4/h7-10H,6,11-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPUNTGXNVYYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584849 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-58-2 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.